molecular formula C22H24ClN5O B10755648 N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride

N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride

Cat. No.: B10755648
M. Wt: 409.9 g/mol
InChI Key: AVKVYZAPGSRUOD-UHFFFAOYSA-N
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Description

N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride typically involves multiple steps, including the formation of the imidazole ring, the attachment of the piperidine and pyridine rings, and the final formation of the hydroxylamine group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and yield while maintaining the purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. Understanding these pathways is crucial for developing new therapeutic strategies and improving existing treatments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and compounds with piperidine or pyridine rings. Examples are:

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Terbium compounds with bromobenzoic acid

Uniqueness

What sets N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24ClN5O

Molecular Weight

409.9 g/mol

IUPAC Name

N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C22H23N5O.ClH/c28-27-19-4-2-16-13-17(1-3-18(16)19)21-20(14-5-9-23-10-6-14)25-22(26-21)15-7-11-24-12-8-15;/h1,3,5-6,9-10,13,15,24,28H,2,4,7-8,11-12H2,(H,25,26);1H

InChI Key

AVKVYZAPGSRUOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5.Cl

Origin of Product

United States

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